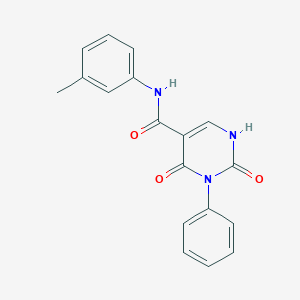![molecular formula C19H16N4O2 B11292052 1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11292052.png)
1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification using chromatographic techniques. The choice of solvents, catalysts, and reaction conditions is crucial to achieve efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, particularly cancer, due to its ability to inhibit specific enzymes and pathways
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity and potential anticancer properties.
Pyrimido[1,2-a]benzimidazole: Exhibits various biological activities, including antiviral and anticancer effects.
Pyrrolo[2,3-b]pyridine: Demonstrates potent activity against fibroblast growth factor receptors (FGFRs) and has applications in cancer therapy.
Uniqueness
1-methyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs and other molecular targets makes it a promising candidate for drug development, particularly in oncology .
Properties
Molecular Formula |
C19H16N4O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-methyl-N-(2-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2/c1-12-7-3-4-8-14(12)20-18(24)15-11-13-17(22(15)2)21-16-9-5-6-10-23(16)19(13)25/h3-11H,1-2H3,(H,20,24) |
InChI Key |
WDEDPBWKDCVBKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(N2C)N=C4C=CC=CN4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291977.png)
![N-(2-chlorobenzyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11291983.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B11291990.png)
![2-[3-(2-Phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11291991.png)
![N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide](/img/structure/B11291993.png)
![N-benzyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11291996.png)
![N-(3,4-dimethylphenyl)-2-({3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11291999.png)

![N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11292020.png)
![3-{[1-Benzyl-2-(thiophen-2-YL)-1H-indol-3-YL]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B11292028.png)
![2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11292029.png)
![N-(3-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11292035.png)
![Methyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11292040.png)
![Ethyl 4-({[5-hydroxy-2-(4-methoxyphenyl)-3-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate](/img/structure/B11292051.png)
